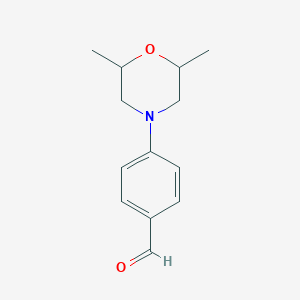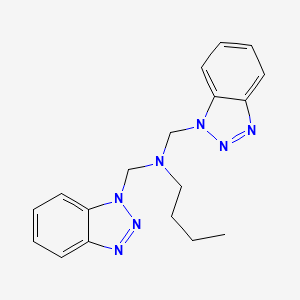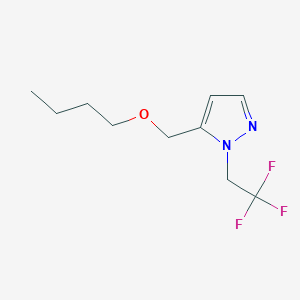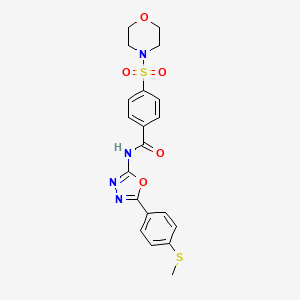![molecular formula C9H15Cl2N3 B2826072 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride CAS No. 2287297-87-2](/img/structure/B2826072.png)
6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their versatile range of biological and pharmacological activities, making them significant in various fields such as medicine, synthetic chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride, typically involves multicomponent reactions. These reactions are conducted under diverse conditions, often utilizing catalysts to optimize synthetic efficiency. Common methods include condensation, ring cyclization, and oxidation conversion . For instance, the synthesis of tetra-substituted imidazoles can be catalyzed by a tri-metallic system in a solvent mixture at elevated temperatures .
Industrial Production Methods
Industrial production of imidazole derivatives often employs green chemistry principles to ensure environmentally friendly processes. Techniques such as microreactor technology and ionic liquid-promoted synthesis are used to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of imidazole derivatives through oxidation processes.
Reduction: Reduction reactions involving imidazole derivatives.
Substitution: Substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium acetate, aldehydes, and anilines. Catalysts such as Pd(OAc)2, Ce(SO4)2, and Bi(NO3)3 are often employed to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the decarboxylation of α-hydroxyphenyl-acetic acids in the presence of a tri-metallic catalyst system can yield tetra-substituted imidazoles .
Scientific Research Applications
6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, imidazole derivatives are known to inhibit certain enzymes, thereby exerting their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Another imidazole derivative with applications in coordination chemistry and spin crossover studies.
1-Substituted 1H-imidazol-2(3H)-ones: Known for their antifungal, anti-inflammatory, and antitumor properties.
Uniqueness
6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-(1H-imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-12-9(1)5-7(6-9)8-10-3-4-11-8;;/h3-4,7,12H,1-2,5-6H2,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORKZUHWFJULCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CC(C2)C3=NC=CN3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2825989.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2825990.png)


![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone](/img/structure/B2825994.png)
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2825996.png)


![6-(3,4-Dimethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2826001.png)
![N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2826002.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(3-chlorophenyl)-2-methoxypropyl]ethanediamide](/img/structure/B2826006.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2826010.png)
